molecular formula C61H92N14O19 B12376697 H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH

H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH

Cat. No.: B12376697
M. Wt: 1325.5 g/mol
InChI Key: CHTQGLMJAUMOSZ-GWTLYKIJSA-N
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Description

The compound H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final peptide product .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptides like H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various biological pathways, leading to the desired therapeutic or biochemical effects. For instance, peptides can bind to cell surface receptors, initiating signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • H2N-Lys-Leu-Val-Phe-Phe-Ala-Asn-Phe-Glu-Asp-Gly-Ile-Arg-Arg-Leu-Glu-Gln-Ala-Ile-Trp-Ile-Glu-Pro-Arg-Met-OH
  • H2N-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PheAla-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH

Uniqueness

The uniqueness of H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity compared to other peptides .

Properties

Molecular Formula

C61H92N14O19

Molecular Weight

1325.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C61H92N14O19/c1-31(2)24-37(63)52(84)74-50(33(5)6)60(92)73-41(26-36-18-12-9-13-19-36)55(87)70-40(25-35-16-10-8-11-17-35)54(86)66-34(7)51(83)68-38(21-22-47(79)80)53(85)72-43(28-48(81)82)57(89)75-49(32(3)4)59(91)65-29-46(78)67-44(30-76)58(90)71-42(27-45(64)77)56(88)69-39(61(93)94)20-14-15-23-62/h8-13,16-19,31-34,37-44,49-50,76H,14-15,20-30,62-63H2,1-7H3,(H2,64,77)(H,65,91)(H,66,86)(H,67,78)(H,68,83)(H,69,88)(H,70,87)(H,71,90)(H,72,85)(H,73,92)(H,74,84)(H,75,89)(H,79,80)(H,81,82)(H,93,94)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1

InChI Key

CHTQGLMJAUMOSZ-GWTLYKIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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